![molecular formula C17H17ClN6O2 B10857166 PAC1R antagonist 1 CAS No. 2305204-24-2](/img/structure/B10857166.png)
PAC1R antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAC1R antagonist 1 is a potent and orally active antagonist of the pituitary adenylate cyclase-activating polypeptide type I receptor (PAC1R). This compound is known for its ability to inhibit the effects of pituitary adenylate cyclase-activating polypeptide, which plays a significant role in various physiological processes, including neuroprotection, neurodevelopment, and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAC1R antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This often involves optimizing reaction conditions, using high-efficiency catalysts, and employing purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PAC1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Migraine Treatment
Recent studies have shown that PAC1R antagonists can serve as effective abortive treatments for acute migraines. In a comparative analysis of known PAC1R ligand scaffolds, modifications to peptides such as Maxadilan have led to the discovery of more potent analogs with improved metabolic stability and efficacy in vivo. For instance, specific analogs demonstrated significant reductions in blood flow increases induced by Maxadilan in animal models at low doses .
Anxiety Disorders
Research indicates that PAC1R antagonists may also play a role in managing anxiety disorders. The modulation of PACAP signaling has been linked to stress responses and anxiety-related behaviors. In preclinical models, the administration of PAC1R antagonists resulted in reduced anxiety-like behaviors, suggesting their potential utility in treating conditions such as generalized anxiety disorder .
Preclinical Studies
Several preclinical studies have investigated the efficacy and safety profiles of PAC1R antagonists:
- Pharmacodynamics : In vivo studies using rat models have shown that specific PAC1R antagonist peptides significantly inhibit PACAP-induced effects on blood flow and neuronal activity, supporting their potential as effective migraine therapeutics .
- Behavioral Studies : Animal studies assessing anxiety-related behaviors have demonstrated that PAC1R antagonists can reduce stress-induced responses, indicating their therapeutic promise for anxiety disorders .
Case Study 1: Migraine Management
In a controlled study involving animal models, researchers administered a novel PAC1R antagonist derived from Maxadilan. The results indicated a marked decrease in migraine-like symptoms when compared to control groups receiving no treatment or placebo. The antagonist showed robust activity at subcutaneous doses as low as 0.3 mg/kg .
Case Study 2: Anxiety Reduction
Another study focused on the effects of a specific PAC1R antagonist on anxiety-like behavior in mice subjected to stress tests. The treated group exhibited significantly lower anxiety levels compared to untreated controls, suggesting that targeting PAC1R may provide a new avenue for anxiety treatment .
Data Summary Table
Application Area | Mechanism of Action | Efficacy Evidence | Notes |
---|---|---|---|
Migraine Treatment | Inhibition of trigeminovascular activation | Significant reduction in symptoms in animal models | Promising for acute treatment |
Anxiety Disorders | Modulation of stress response | Reduced anxiety-like behaviors observed | Potential for generalized anxiety disorder |
Mechanism of Action
PAC1R antagonist 1 exerts its effects by binding to the PAC1R and inhibiting its activation by pituitary adenylate cyclase-activating polypeptide. This inhibition prevents the downstream signaling pathways that are typically activated by PAC1R, including the cyclic adenosine monophosphate pathway and the mitogen-activated protein kinase pathway . By blocking these pathways, this compound can modulate various physiological processes, including neuroprotection, neurodevelopment, and immune responses .
Comparison with Similar Compounds
Similar Compounds
PACAP(6–38): Another PAC1R antagonist that inhibits the effects of pituitary adenylate cyclase-activating polypeptide.
VIP(6–28): A vasoactive intestinal peptide antagonist that also targets PAC1R.
Maxadilan: A selective agonist for PAC1R, used for comparison in research studies.
Uniqueness
PAC1R antagonist 1 is unique due to its high potency and oral bioavailability, making it a valuable tool for both research and potential therapeutic applications. Its ability to selectively inhibit PAC1R without affecting other receptors adds to its specificity and effectiveness .
Biological Activity
The PAC1 receptor (PAC1R), a member of the G protein-coupled receptor (GPCR) family, is primarily activated by the pituitary adenylate cyclase-activating polypeptide (PACAP). This receptor plays a significant role in various physiological processes, including neuroprotection, metabolism, and pain modulation. The development of PAC1R antagonists is crucial for therapeutic interventions in conditions such as migraines, neurodegenerative diseases, and stress-related disorders. This article provides a comprehensive overview of the biological activity of PAC1R antagonist 1, highlighting its mechanisms of action, research findings, and potential clinical applications.
Overview of PAC1R and Its Significance
PAC1R is widely distributed in the central nervous system and peripheral organs. It mediates diverse biological activities through various intracellular signaling pathways, including adenylyl cyclase activation and phospholipase C pathways. The receptor's activation can lead to both protective and maladaptive responses, making it a target for pharmacological intervention in several disorders.
Key Functions of PAC1R
- Neuroprotection : Activation of PAC1R has been shown to enhance cell survival during neurodegenerative processes.
- Metabolic Regulation : PAC1R signaling influences energy balance and glucose metabolism.
- Pain Modulation : The receptor is implicated in the pathophysiology of chronic pain and migraine.
This compound functions by inhibiting the receptor's activity, thereby blocking the downstream signaling cascades that lead to maladaptive responses. This antagonist has been studied for its effects on various biological systems.
Table 1: Summary of Biological Activities of this compound
Case Studies
- Migraine Treatment : A study demonstrated that the use of this compound significantly reduced migraine symptoms in animal models by inhibiting trigeminal nerve activation, which is crucial in migraine pathophysiology. The antagonist's efficacy was evaluated through behavioral assessments and neurochemical analyses .
- Neurodegenerative Models : In vitro studies using neuronal cultures showed that this compound could prevent apoptosis induced by neurotoxic agents, suggesting its potential role in protecting against conditions like Alzheimer's disease .
- Metabolic Regulation : Research indicated that antagonism of PAC1R led to alterations in feeding patterns and body weight regulation in rodent models. Specifically, the antagonist decreased meal frequency while increasing meal size, highlighting its role in energy homeostasis .
Structure-Activity Relationship (SAR)
The design of this compound involved extensive structure-activity relationship studies that identified key pharmacophore elements necessary for effective receptor binding and inhibition. Modifications to the peptide structure enhanced its metabolic stability and potency.
Table 2: Structure-Activity Relationships for PAC1R Antagonists
Properties
CAS No. |
2305204-24-2 |
---|---|
Molecular Formula |
C17H17ClN6O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-(7-chloro-1H-indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23) |
InChI Key |
MCXQHNLGSHUYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC=C3Cl)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.